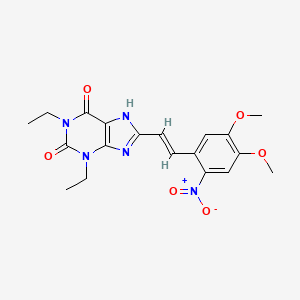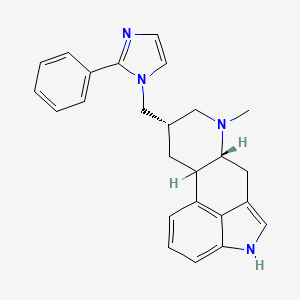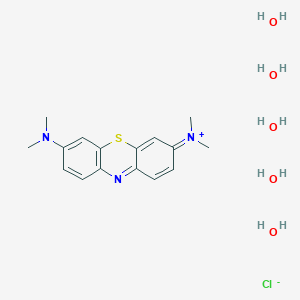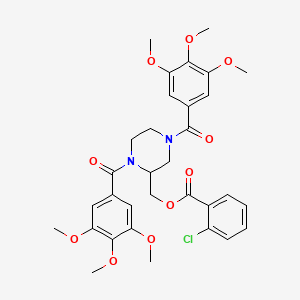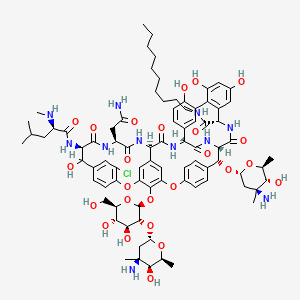
Hexadecyl 3-hydroxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 3-hydroxy-2-naphthoate is a chemical compound with the molecular formula C27H40O3 and a molecular weight of 412.60. This compound appears as greenish-white, flaky crystals with a melting point of 72-73°C . It is soluble in benzene, glacial acetic acid, and petroleum ether, but sparingly soluble in cold alcohol and insoluble in water . This compound is primarily used as a waterproofing agent for rayon .
Métodos De Preparación
Hexadecyl 3-hydroxy-2-naphthoate can be synthesized by the reaction of 3-hydroxy-2-naphthoyl chloride with cetyl alcohol . The reaction typically involves the use of a solvent such as benzene or glacial acetic acid to facilitate the esterification process . The product is then purified through recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Hexadecyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Hexadecyl 3-hydroxy-2-naphthoate has several scientific research applications. It is used in the development of task-specific ionic liquids for the efficient extraction of heavy metals from aqueous solutions . These ionic liquids are designed to improve stability during extraction while achieving high selectivity toward heavy metal ions . The compound’s hydrophobic character makes it suitable for use in various environmental and industrial applications, including the removal of pollutants from natural waters .
Mecanismo De Acción
The mechanism of action of hexadecyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of target molecules, facilitating its incorporation into various chemical processes . The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Hexadecyl 3-hydroxy-2-naphthoate can be compared with other similar compounds, such as trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate and methyltrioctylphosphonium 3-hydroxy-2-naphthoate . These compounds share similar structural features and are used in similar applications, such as the extraction of heavy metals from aqueous solutions . this compound is unique in its specific hydrophobic properties and its effectiveness in certain extraction processes .
Propiedades
Número CAS |
531-84-0 |
|---|---|
Fórmula molecular |
C27H40O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
hexadecyl 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C27H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-30-27(29)25-21-23-18-15-16-19-24(23)22-26(25)28/h15-16,18-19,21-22,28H,2-14,17,20H2,1H3 |
Clave InChI |
RTUSMTGSFGBYEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




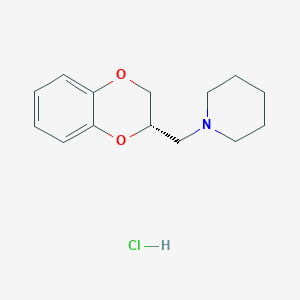

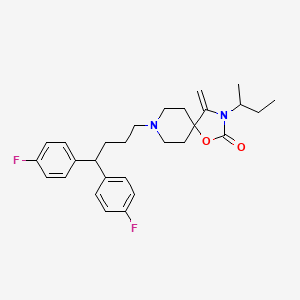

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
